Bombinin H5

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Bombinin H5 ist ein antimikrobielles Peptid, das aus der Haut der Rotbauchunke, Bombina variegata, gewonnen wird . Es gehört zur Familie der Bombinin-Peptide, die für ihre starken antimikrobiellen Eigenschaften bekannt sind. This compound hat aufgrund seiner breiten antimikrobiellen Aktivität und seines potenziellen therapeutischen Nutzens großes Interesse geweckt .

Herstellungsmethoden

This compound kann chemisch mittels Festphasenpeptidsynthese (SPPS) synthetisiert werden. Diese Methode beinhaltet die sequentielle Addition von Aminosäuren zu einer wachsenden Peptidkette, die an einem festen Harz verankert ist . Die Synthese von this compound erfordert typischerweise die Verwendung geschützter Aminosäuren und Kupplungsreagenzien, um die korrekte Sequenz und Struktur des Peptids zu gewährleisten. Nach Abschluss der Synthese wird das Peptid vom Harz abgespalten und mittels Hochleistungsflüssigkeitschromatographie (HPLC) gereinigt .

Vorbereitungsmethoden

Bombinin H5 can be synthesized chemically using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The synthesis of this compound typically requires the use of protected amino acids and coupling reagents to ensure the correct sequence and structure of the peptide. After the synthesis is complete, the peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .

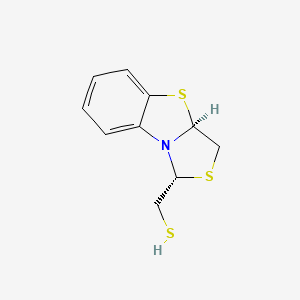

Analyse Chemischer Reaktionen

Bombinin H5 unterliegt verschiedenen chemischen Reaktionen, einschließlich Oxidation, Reduktion und Substitution. Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Dithiothreitol . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation von this compound zur Bildung von Disulfidbrücken führen, die die Stabilität und Aktivität des Peptids verbessern können .

Wissenschaftliche Forschungsanwendungen

This compound hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen. In der Chemie wird es als Modellpeptid verwendet, um die Struktur-Aktivitäts-Beziehungen antimikrobieller Peptide zu untersuchen . In der Biologie wird this compound hinsichtlich seiner Rolle bei der angeborenen Immunität und seines Potenzials als natürliches Antibiotikum untersucht . In der Medizin wird this compound hinsichtlich seines Potenzials zur Behandlung bakterieller Infektionen, einschließlich derer, die durch multiresistente Erreger verursacht werden, untersucht . Darüber hinaus hat sich this compound im Bereich der Krebsforschung als vielversprechend erwiesen, wo es eine zytotoxische Aktivität gegen Tumorzellen zeigt .

Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seine Interaktion mit mikrobiellen Zellmembranen. This compound ist ein amphipathisches Peptid, das heißt, es hat sowohl hydrophobe als auch hydrophile Bereiche . Dies ermöglicht es ihm, sich in die Lipiddoppelschicht von mikrobiellen Zellmembranen einzulagern, deren Integrität zu stören und zur Zelllyse zu führen . Die kationische Natur des Peptids ermöglicht es ihm auch, mit negativ geladenen Bestandteilen der mikrobiellen Zellmembran zu interagieren, was seine antimikrobielle Aktivität weiter verstärkt .

Wissenschaftliche Forschungsanwendungen

Bombinin H5 has a wide range of scientific research applications. In chemistry, it is used as a model peptide to study the structure-activity relationships of antimicrobial peptides . In biology, this compound is studied for its role in innate immunity and its potential as a natural antibiotic . In medicine, this compound is being investigated for its potential to treat bacterial infections, including those caused by multidrug-resistant pathogens . Additionally, this compound has shown promise in the field of cancer research, where it exhibits cytotoxic activity against tumor cells .

Wirkmechanismus

The mechanism of action of Bombinin H5 involves its interaction with microbial cell membranes. This compound is an amphipathic peptide, meaning it has both hydrophobic and hydrophilic regions . This allows it to insert into the lipid bilayer of microbial cell membranes, disrupting their integrity and leading to cell lysis . The peptide’s cationic nature also enables it to interact with negatively charged components of the microbial cell membrane, further enhancing its antimicrobial activity .

Vergleich Mit ähnlichen Verbindungen

Bombinin H5 ist Teil einer größeren Familie von Bombinin-Peptiden, zu der auch andere Mitglieder wie Bombinin H2 und Bombinin H4 gehören . Diese Peptide teilen ähnliche strukturelle Merkmale und antimikrobielle Eigenschaften, unterscheiden sich jedoch in ihren Aminosäuresequenzen und spezifischen Aktivitäten . Beispielsweise hat sich gezeigt, dass Bombinin H2 eine höhere antimikrobielle Aktivität gegen bestimmte Bakterienstämme im Vergleich zu this compound aufweist . this compound zeigt eine geringere Zytotoxizität gegenüber Säugetierzellen, was es zu einem attraktiveren Kandidaten für therapeutische Anwendungen macht .

Eigenschaften

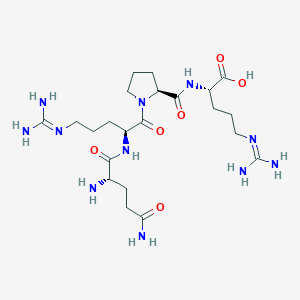

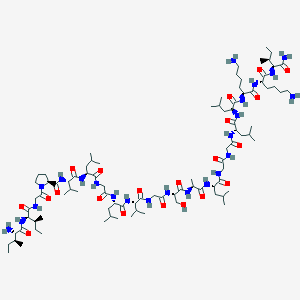

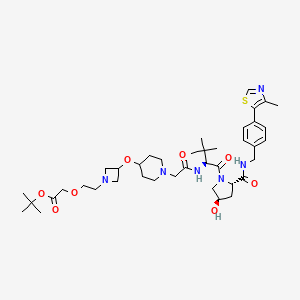

Molekularformel |

C91H165N23O21 |

|---|---|

Molekulargewicht |

1917.4 g/mol |

IUPAC-Name |

(2S)-N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-1-[2-[[(2R,3S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]acetyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C91H165N23O21/c1-22-54(18)72(94)88(132)113-76(56(20)24-3)90(134)100-45-71(120)114-35-29-32-66(114)87(131)111-74(53(16)17)91(135)109-61(37-48(6)7)80(124)98-43-69(118)103-63(39-50(10)11)85(129)110-73(52(14)15)89(133)99-44-70(119)104-65(46-115)86(130)101-57(21)78(122)107-60(36-47(4)5)79(123)97-41-67(116)96-42-68(117)102-62(38-49(8)9)83(127)108-64(40-51(12)13)84(128)106-58(30-25-27-33-92)81(125)105-59(31-26-28-34-93)82(126)112-75(77(95)121)55(19)23-2/h47-66,72-76,115H,22-46,92-94H2,1-21H3,(H2,95,121)(H,96,116)(H,97,123)(H,98,124)(H,99,133)(H,100,134)(H,101,130)(H,102,117)(H,103,118)(H,104,119)(H,105,125)(H,106,128)(H,107,122)(H,108,127)(H,109,135)(H,110,129)(H,111,131)(H,112,126)(H,113,132)/t54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,72-,73-,74-,75-,76+/m0/s1 |

InChI-Schlüssel |

SQFPIKBKAMXQLN-SZIZCEOVSA-N |

Isomerische SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@H]([C@@H](C)CC)C(=O)NCC(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N)N |

Kanonische SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)N)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![disodium;7-anilino-3-[[4-[(2,4-dimethyl-6-sulfonatophenyl)diazenyl]-2-methoxy-5-methylphenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate](/img/structure/B12368573.png)

![(2S,4R)-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B12368601.png)

![sodium;[(2S)-2-amino-2-carboxyethyl] [(2R)-2,3-di(dodecanoyloxy)propyl] phosphate](/img/structure/B12368608.png)

![(11Z)-2-[4-(3-chlorophenyl)piperazin-1-yl]-4,5,6,7-tetrazatricyclo[11.4.0.03,7]heptadeca-1(17),3,5,11,13,15-hexaene](/img/structure/B12368636.png)